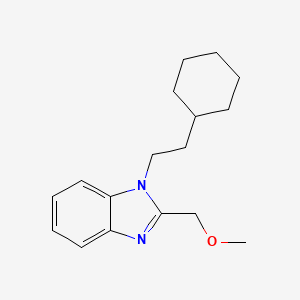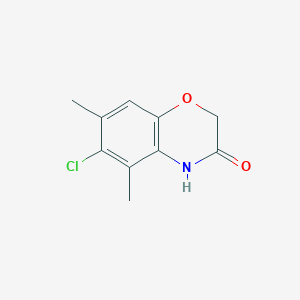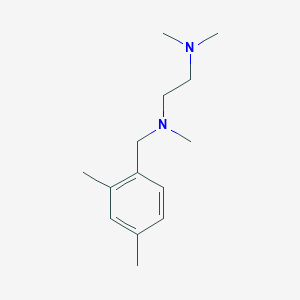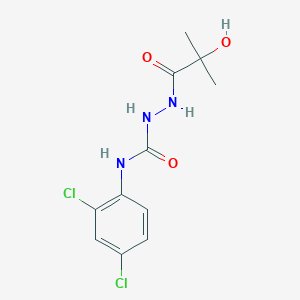![molecular formula C22H19N3O B5815255 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound that has garnered significant attention in the field of scientific research. It is a member of the imidazo[1,2-a]pyridine family, which has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is not fully understood. However, it has been reported to act on multiple targets in the body, including DNA, enzymes, and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. It has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have antiviral effects by inhibiting the replication of certain viruses. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide in lab experiments is its ability to modulate multiple targets in the body. This makes it a versatile compound that can be used to study a wide range of biological processes. However, one of the limitations is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of its potential therapeutic effects on neurodegenerative disorders. In addition, there is a need for further research on its mechanism of action and its potential toxicity in different cell lines and animal models.
Conclusion
In conclusion, this compound is a versatile compound that has been extensively studied for its biological activities. Its ability to modulate multiple targets in the body makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential toxicity in different cell lines and animal models.
Métodos De Síntesis
The synthesis of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves the reaction of 2-phenyl-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported to yield the compound in high purity and good yield.
Aplicaciones Científicas De Investigación
4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively studied for its biological activities. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been reported to have potential therapeutic effects on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been studied for its ability to modulate the immune system and improve immune responses.
Propiedades
IUPAC Name |
4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-10-18(11-9-15)22(26)24-21-20(17-6-4-3-5-7-17)23-19-14-16(2)12-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMRYECPRXPHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)




![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)

![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)